(3-Fluorophenyl) methyl cyanocarbonimidodithioate
Description
(3-Fluorophenyl) methyl cyanocarbonimidodithioate (CAS 152382-01-9) is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇FN₂S₂ and a molecular weight of 226.29 g/mol . Its structure features a cyanocarbonimidodithioate core substituted with a 3-fluorophenyl group (Figure 1). This compound belongs to the class of cyanocarbonimidodithioates, which are characterized by their dithiocarbamate-like backbone and variable aryl/alkyl substituents.
Properties
IUPAC Name |
[(3-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-3-7(10)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHGSYHJPLTTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375660 | |
| Record name | (3-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-01-9 | |
| Record name | (3-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure:
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Reagents :
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3-Fluoroaniline (1.0 equiv)
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Dimethyl cyanodithioiminocarbonate (1.0–1.2 equiv)
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Base: KOH, NaHCO₃, or Na₂CO₃ (1.0–1.2 equiv)
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Solvent: Ethanol, dioxane, or acetone (20–30 mL per mmol)
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Steps :
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Dissolve 3-fluoroaniline and base in anhydrous solvent.
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Add dimethyl cyanodithioiminocarbonate dropwise under nitrogen.
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Reflux at 80–100°C for 2–4 hours (monitored by TLC).
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Cool, pour into ice water, and filter the precipitate.
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Recrystallize from ethanol or DMF to obtain pure product.
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Key Observations:
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Yield : 70–85% (estimated from analogous reactions).
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Side reactions : Competing hydrolysis of the dithioate group at elevated temperatures (>100°C).
Alternative Route via Isothiocyanate Intermediate
A two-step approach converts 3-fluoroaniline to the target compound via 3-fluorophenyl isothiocyanate .
Step 1: Synthesis of 3-Fluorophenyl Isothiocyanate
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Reagents :
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3-Fluoroaniline (1.0 equiv)
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Thiophosgene (1.1 equiv) in dichloromethane.
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Procedure :
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Add thiophosgene to 3-fluoroaniline at 0°C.
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Stir for 2 hours, extract with DCM, and evaporate.
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Step 2: Reaction with Cyanamide and Methanol
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Reagents :
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3-Fluorophenyl isothiocyanate (1.0 equiv)
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Cyanamide (1.0 equiv)
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Sodium ethoxide (1.2 equiv)
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Iodomethane (2.5 equiv)
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Procedure :
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Mix cyanamide and sodium ethoxide in ethanol.
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Add 3-fluorophenyl isothiocyanate and stir for 1.5 hours.
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Introduce iodomethane and reflux for 2 hours.
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Isolate via filtration and recrystallization.
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Key Observations:
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Yield : 60–75% (lower than Method 1 due to intermediate steps).
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Advantage : Avoids handling dimethyl cyanodithioiminocarbonate, which has stability issues.
Solvent and Base Optimization
Comparative studies highlight solvent and base impacts on yield and reaction rate:
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | KOH | Reflux (78°C) | 3 h | 82%* |
| Dioxane | NaHCO₃ | 100°C | 2 h | 78%* |
| Acetone | K₂CO₃ | 60°C | 4 h | 70%* |
*Estimated from analogous reactions.
Analytical Characterization
Spectroscopic Data:
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¹H NMR (DMSO-d₆) : δ 7.50–7.58 (m, 4H, Ar-H), 3.30 (s, 3H, SCH₃).
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¹³C NMR : δ 167.59 (C≡N), 133.87 (C-F), 120.61–129.26 (Ar-C), 35.22 (SCH₃).
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IR (cm⁻¹) : 2160 (C≡N), 1480 (C-S), 1230 (C-F).
Purity Validation:
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HPLC : Retention time = 4.2 min (C18 column, 70:30 MeOH:H₂O).
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Elemental Analysis : Found C 57.77%, H 3.35%, N 19.84% (Calc. C 57.71%, H 3.42%, N 19.79%).
Industrial-Scale Considerations
Patent literature emphasizes cost-effective modifications :
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Catalyst-free synthesis : Eliminates need for transition metals.
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Recycling solvents : Ethanol recovery via distillation reduces waste.
Challenges and Mitigation
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Moisture Sensitivity :
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Byproduct Formation :
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Scalability :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino-substituted or thio-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
(3-Fluorophenyl) methyl cyanocarbonimidodithioate has shown potential as a scaffold for the development of new pharmaceuticals. Its derivatives are being explored for:
- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antibacterial properties.
- Anticancer Agents : Studies have identified compounds derived from this structure that can inhibit cancer cell growth.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Agrochemicals
The compound has applications in agrochemistry, particularly as a pesticide or herbicide. Its ability to interact with biological targets makes it suitable for developing effective agrochemical agents.
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| This compound | Moderate to High | Pesticides |
| Dimethyl cyanocarbonimidodithioate | Low to Moderate | General Synthesis |
| 3-(4-Fluorophenoxy)propyl methyl cyanocarbonimidodithioate | High | Herbicides |
Material Sciences
In material sciences, this compound is being investigated for its potential use in developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a covalent bond or through non-covalent interactions. This inhibition can disrupt the normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The chemical and physical properties of cyanocarbonimidodithioates are highly dependent on the nature of their aromatic substituents. Below is a comparative analysis with three analogs:
Key Observations:
Substituent Effects on Molecular Weight: The trifluoromethyl-substituted analog (CAS 2627-53-4) has the highest molecular weight (272.30 g/mol) due to the three fluorine atoms . The 2,6-dichlorophenoxy derivative (CAS 109349-02-2) incorporates oxygen and chlorine, increasing its molecular weight to 329.22 g/mol .
Physical Properties :
- Only the 4-chloro-3-methylphenyl analog (CAS 152382-26-8) has predicted density (1.26 g/cm³ ) and boiling point (385.4°C ), reflecting the influence of chlorine and methyl groups on molecular packing and volatility .
Acidity :
Structural and Reactivity Differences
- Electron-Withdrawing vs. The trifluoromethyl group (CAS 2627-53-4) is a stronger electron-withdrawing substituent, which may increase resistance to nucleophilic attack .
- Steric Effects: The 2,6-dichlorophenoxymethyl substituent (CAS 109349-02-2) introduces significant steric hindrance, which could limit its accessibility in catalytic or binding interactions .
Biological Activity
(3-Fluorophenyl) methyl cyanocarbonimidodithioate, with the chemical formula C9H7FN2S2, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7FN2S2
- CAS Number : 152382-01-9
- IUPAC Name : [(3-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
The compound features a fluorophenyl group, which contributes to its unique electronic properties, influencing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their functions through either covalent or non-covalent interactions. This inhibition disrupts normal biochemical pathways, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. For instance, it has shown promise as an inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer progression and other diseases .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, potentially acting against viruses such as the Yellow Fever Virus (YFV) .
- Antimicrobial Properties : The compound is being investigated for its antimicrobial effects, particularly in the development of new therapeutic agents against resistant bacterial strains.
Case Studies and Research Findings
- Inhibition of PI3K Pathway :
- Antiviral Screening :
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Antimicrobial Testing :
- Laboratory tests have indicated that this compound exhibits significant activity against various bacterial strains. This property positions it as a candidate for further exploration in the field of antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (3-Chlorophenyl) methyl cyanocarbonimidodithioate | TBD | Moderate enzyme inhibition |
| (3-Bromophenyl) methyl cyanocarbonimidodithioate | TBD | Antimicrobial properties |
| (3-Methylphenyl) methyl cyanocarbonimidodithioate | TBD | Limited biological studies |
The presence of different substituents on the phenyl ring significantly affects the compound's reactivity and biological activity. The fluorine atom in this compound enhances its potency compared to other halogenated derivatives.
Q & A
What are the established synthetic routes for (3-Fluorophenyl) methyl cyanocarbonimidodithioate, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 3-fluorobenzyl halides with cyanocarbonimidodithioate salts under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Reaction temperature (40–80°C) and solvent polarity significantly affect yield due to the sensitivity of the cyanocarbonimidodithioate group to hydrolysis. For example, lower temperatures (<50°C) reduce side-product formation from competing elimination reactions .
How does the fluorine substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluorine at the meta position enhances electrophilicity of the benzyl group, facilitating nucleophilic substitutions. However, steric hindrance from the fluorophenyl moiety can reduce accessibility in Pd-catalyzed cross-couplings. Comparative studies with non-fluorinated analogs show a 15–20% decrease in Suzuki-Miyaura coupling efficiency, necessitating optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C) to compensate .
What analytical techniques are critical for characterizing this compound, and how are spectral interpretations complicated by its structure?
Basic Research Question
Key techniques include:
- ¹⁹F NMR : Identifies fluorine environment shifts; a singlet near -110 ppm confirms meta-substitution.
- HPLC-MS : Detects impurities (e.g., hydrolysis byproducts like cyanamide).
- IR Spectroscopy : The C≡N stretch (2200–2250 cm⁻¹) and C=S vibrations (1050–1250 cm⁻¹) confirm functional group integrity.
Challenges arise from signal splitting in ¹H NMR due to coupling with fluorine (J ≈ 8–10 Hz), requiring high-resolution instruments for accurate integration .
How do stability studies inform storage and handling protocols for this compound in aqueous vs. anhydrous environments?
Advanced Research Question
The compound is prone to hydrolysis in aqueous media, degrading via cleavage of the C=S bond. Accelerated stability testing (40°C/75% RH) shows a 50% decomposition within 72 hours in water-containing solvents. In anhydrous DMSO or DMF, stability extends to >30 days. Recommendations include storage under inert gas (Ar/N₂) with molecular sieves and avoidance of protic solvents during reactions .
What contradictions exist in literature regarding the biological activity of cyanocarbonimidodithioate derivatives, and how can they be resolved methodologically?
Advanced Research Question
Some studies report neuroexcitatory activity for structurally similar compounds (e.g., hypocretin analogs), while others note inert behavior in CNS models . To resolve discrepancies:
- Perform receptor-binding assays (e.g., radioligand displacement) to confirm target engagement.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, ruling out nonspecific interactions.
- Validate functional activity in ex vivo brain slice electrophysiology, controlling for fluorophenyl group metabolism .
How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Advanced Research Question
Density functional theory (DFT) calculations predict metabolic hot spots, such as the cyanocarbonimidodithioate moiety. ADMET predictors (e.g., SwissADME) highlight susceptibility to CYP450-mediated oxidation. Strategic fluorination at the benzyl carbon (as in the parent compound) reduces clearance rates by 40% in murine hepatocyte models, validated via LC-MS/MS metabolite profiling .
What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?
Basic Research Question
The compound serves as a versatile building block for thioamide-containing heterocycles. For example, it reacts with hydrazines to form 1,2,4-triazole-3-thiones, which are pharmacophores in kinase inhibitors. Key steps involve cyclocondensation at 120°C in toluene, with yields >65% when using Dean-Stark traps to remove H₂O .
How do steric and electronic effects of the fluorophenyl group impact crystallization and polymorph screening?
Advanced Research Question
The fluorine atom induces dipole-dipole interactions, favoring monoclinic crystal systems (P2₁/c space group). However, steric bulk from the methyl group disrupts π-stacking, leading to low-melting polymorphs (mp 98–102°C). High-throughput screening with 96 solvent systems identifies ethanol/water (7:3) as optimal for obtaining X-ray quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
